molecular formula C18H19BrN2O B12008058 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- CAS No. 62871-36-7

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-

Cat. No.: B12008058
CAS No.: 62871-36-7
M. Wt: 359.3 g/mol
InChI Key: SVXFZNKSGBPALU-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a benzimidazole core with a bromine atom and a pentyloxy group attached to a phenyl ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, and the product can be easily separated using hexane and water washes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The presence of the bromine atom and pentyloxy group can enhance its binding affinity and specificity towards these targets, leading to effective inhibition of cancer cell growth .

Comparison with Similar Compounds

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- can be compared with other similar compounds such as:

  • 2-(5-Bromo-2-ethoxy-phenyl)-1H-benzimidazole
  • 2-(5-Bromo-2-hexyloxy-phenyl)-1H-benzimidazole
  • 2-(5-Bromo-2-dodecyloxy-phenyl)-1H-benzimidazole
  • 2-(5-Bromo-2-isobutoxy-phenyl)-1H-benzimidazole

These compounds share a similar benzimidazole core but differ in the length and type of the alkoxy group attached to the phenyl ring. The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

62871-36-7

Molecular Formula

C18H19BrN2O

Molecular Weight

359.3 g/mol

IUPAC Name

2-(5-bromo-2-pentoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C18H19BrN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21)

InChI Key

SVXFZNKSGBPALU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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